molecular formula C16H11I2NO B1404751 8-(Benzyloxy)-5,7-diiodoquinoline CAS No. 1293288-23-9

8-(Benzyloxy)-5,7-diiodoquinoline

Cat. No. B1404751
CAS RN: 1293288-23-9
M. Wt: 487.07 g/mol
InChI Key: QJJSTBWDOCIDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzyloxy)-5,7-diiodoquinoline (BDIQ) is an organic compound with a wide range of applications in the scientific research community. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is composed of a benzyloxy group and a 5,7-diiodoquinoline group. BDIQ has been used in a variety of scientific research applications, including its use as a fluorescent dye, a molecular probe, and a drug-like molecule. Additionally, BDIQ has been used to study the mechanism of action of various compounds, as well as the biochemical and physiological effects of these compounds.

properties

IUPAC Name

5,7-diiodo-8-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11I2NO/c17-13-9-14(18)16(15-12(13)7-4-8-19-15)20-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJSTBWDOCIDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Benzyloxy)-5,7-diiodoquinoline
Reactant of Route 2
Reactant of Route 2
8-(Benzyloxy)-5,7-diiodoquinoline
Reactant of Route 3
Reactant of Route 3
8-(Benzyloxy)-5,7-diiodoquinoline
Reactant of Route 4
Reactant of Route 4
8-(Benzyloxy)-5,7-diiodoquinoline
Reactant of Route 5
Reactant of Route 5
8-(Benzyloxy)-5,7-diiodoquinoline
Reactant of Route 6
Reactant of Route 6
8-(Benzyloxy)-5,7-diiodoquinoline

Q & A

Q1: What is the significance of using 8-(Benzyloxy)-5,7-diiodoquinoline in palladium-catalyzed aminocarbonylation reactions?

A1: The research presented in "Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions" [] explores the use of this compound as a versatile starting material for synthesizing various substituted quinoline derivatives. The presence of two iodine atoms provides handles for palladium-catalyzed carbonylation reactions, enabling the introduction of carbonyl-containing groups at specific positions on the quinoline ring. The benzyloxy group offers protection for the hydroxyl group and can be selectively removed or further modified, increasing the diversity of achievable compounds. This synthetic strategy holds promise for generating novel quinoline-based compounds with potential applications in medicinal chemistry and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.